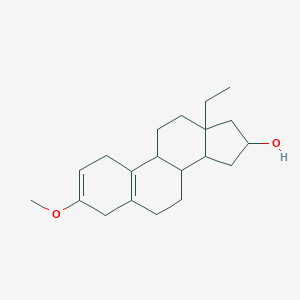

13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol

Beschreibung

13-Ethyl-3-methoxygona-2,5(10)-dien-17β-ol (CAS: 14507-49-4) is a synthetic steroid derivative with the molecular formula C₂₀H₃₀O₂ and a molecular weight of 302.45 g/mol . It features a gonane backbone with a 13-ethyl substituent, a 3-methoxy group, and conjugated double bonds at positions 2 and 5(10). The absolute stereochemistry includes five defined stereocenters (C8, C9, C13, C14, and C17), with the hydroxyl group at C17 in the β-configuration . This compound is primarily recognized as Levonorgestrel Impurity Q (EP), a critical reference standard in pharmaceutical quality control .

Synthesis involves sodium-mediated reduction of 18-methyl-3-methoxy-1,3,5(10),8-estratetraen-17β-ol in tetrahydrofuran, achieving an 86% yield with 97.8% HPLC purity . Its structural complexity and role as a synthetic intermediate make it valuable for producing modified steroids (e.g., contraceptives and hormone therapies) .

Eigenschaften

IUPAC Name |

13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-3-20-9-8-17-16-7-5-15(22-2)10-13(16)4-6-18(17)19(20)11-14(21)12-20/h5,14,17-19,21H,3-4,6-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUKNRSGOGLWJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CC(C2)O)CCC4=C3CC=C(C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14507-49-4 | |

| Record name | 13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014507494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-ethyl-3-methoxygona-2,5(10)-dien-17β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions and Procedure

Stage 1 : A solution of aniline (30 mL) is cooled to -5°C, and sodium metal (5 g) is added in five portions over 20 minutes. The mixture is stirred at -10–0°C for 1 hour, forming a blue sodium anilide complex.

Stage 2 : Ethyl hydride (5 g) dissolved in tetrahydrofuran (THF, 50 mL) is cooled to -100°C and added dropwise to the sodium anilide solution. After 1.5 hours, methanol (25 mL) is introduced at 0°C, followed by aqueous workup with 30% acetic acid. The product is isolated via filtration, yielding 5.1 g (86%) of crude material, which is purified via ethanol recrystallization.

Table 1: Sodium-Aniline Reduction Parameters

| Parameter | Stage 1 | Stage 2 |

|---|---|---|

| Temperature | -10–0°C | -100°C → 0–40°C |

| Time | 2 hours | 1.67 hours |

| Solvents | THF | THF/methanol/water |

| Key Reagents | Sodium, aniline | Acetic acid |

| Yield | 86% |

This method prioritizes low-temperature conditions to prevent side reactions, leveraging the strong reducing power of sodium-aniline complexes.

Acid Hydrolysis of 13-Alkylgona-2,5(10)-diene Intermediates

Mild acid hydrolysis is a critical step in converting 3-alkoxygona-2,5(10)-diene intermediates into the target compound.

Oxalic Acid-Mediated Hydrolysis

A representative protocol involves stirring 13-ethyl-3-methoxygona-2,5(10)-dien-17-ol (4.6 g) in methanol (354 mL), water (59 mL), and oxalic acid dihydrate (5.85 g) at room temperature for 45 minutes. The product is extracted with ether-benzene and recrystallized from ethyl acetate, achieving a 78% yield.

Table 2: Hydrolysis Reaction Conditions

| Parameter | Conditions |

|---|---|

| Acid Catalyst | Oxalic acid dihydrate |

| Solvent System | Methanol/water (6:1) |

| Temperature | 20–25°C |

| Time | 45 minutes |

| Yield | 78% |

This method selectively cleaves the 3-methoxy group while preserving the gonane skeleton, as evidenced by infrared spectroscopy (peak at 5.86 μm).

Catalytic Hydrogenation of Tetracyclic Intermediates

Selective hydrogenation of unsaturated precursors is employed to control stereochemistry and reduce over-reduction.

Palladium-Catalyzed Hydrogenation

13-Ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17-one (IX) is hydrogenated using 2% palladized calcium carbonate in THF under hydrogen gas. The reaction selectively saturates the 14,15-double bond, yielding 13-ethyl-3-methoxygona-1,3,5(10),8-tetraen-17-one (X) with >90% selectivity.

Table 3: Hydrogenation Parameters

| Parameter | Conditions |

|---|---|

| Catalyst | 2% Pd/CaCO3 |

| Solvent | Tetrahydrofuran |

| Pressure | 1 atm H2 |

| Temperature | 25°C |

| Selectivity | >90% |

This step is pivotal for constructing the 5(10)-ene moiety while avoiding reduction of aromatic rings.

Multi-Step Synthesis from Phenylpropanol Derivatives

A patented route involves a seven-step sequence starting from m-methoxyphenylpropanol.

Key Steps in the Synthetic Pathway

-

Michael Condensation : 2-Ethyl-1,3-cyclopentanedione reacts with a ketohexyl intermediate under basic conditions to form a tricyclic diketone.

-

Cyclodehydration : p-Toluene sulfonic acid catalyzes ring closure in benzene at reflux, yielding a tetracyclic pentaenone.

-

Birch Reduction : Sodium in liquid ammonia reduces aromatic rings, establishing the gonane stereochemistry.

Table 4: Multi-Step Synthesis Overview

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| Michael Condensation | KOH, methanol, reflux | Tricyclic diketone |

| Cyclodehydration | p-TsOH, benzene | Tetracyclic pentaenone |

| Birch Reduction | Na/NH3, ethanol | 13-Ethyl-3-methoxygona |

This pathway highlights the interplay between condensation, cyclization, and reduction to assemble the complex steroidal framework.

Comparative Analysis of Preparation Methods

Table 5: Method Comparison

| Method | Yield | Complexity | Key Advantage |

|---|---|---|---|

| Sodium-Aniline | 86% | Moderate | High yield, short timeline |

| Acid Hydrolysis | 78% | Low | Mild conditions |

| Catalytic Hydrogenation | >90% | High | Stereoselectivity |

| Multi-Step Synthesis | 40–50% | Very High | Builds complex framework |

The sodium-aniline method is optimal for industrial-scale production due to its efficiency, while multi-step synthesis offers flexibility for structural modifications .

Analyse Chemischer Reaktionen

Types of Reactions

13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the diene structure to a more saturated form.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted steroids.

Wissenschaftliche Forschungsanwendungen

Hormonal Activity

Research indicates that compounds related to 13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol exhibit significant hormonal activity. Notably, they have been evaluated for their anabolic and androgenic properties:

- Anabolic Potency : Studies have shown that derivatives of this compound demonstrate high anabolic effects, promoting muscle growth without significant androgenic side effects. This characteristic is particularly valuable in clinical settings for treating conditions like muscle wasting and osteoporosis .

- Progestational Activity : The compound has been noted for its progestational effects, which could have implications in reproductive health therapies. Specific formulations derived from it have been tested for their ability to stimulate appetite and improve skin conditions such as dermatitis .

- Separation of Activities : The ability of this compound to separate anabolic from androgenic activities allows for targeted therapeutic applications, minimizing unwanted side effects commonly associated with steroid treatments .

Synthesis and Derivatives

The synthesis of 13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol has been documented in various patents, emphasizing its role as a precursor for more complex steroid structures:

- Esterification Processes : The compound can undergo esterification to form various esters that retain its beneficial hormonal properties while enhancing solubility and bioavailability . For example, the decanoate ester form has been shown to provide long-lasting effects in clinical applications.

Environmental Considerations

Despite its promising applications, 13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol is classified as hazardous to aquatic life, necessitating careful handling and disposal practices . This aspect highlights the importance of environmental safety in research and application contexts.

Case Studies

Wirkmechanismus

The mechanism of action of 13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol involves its interaction with steroid hormone receptors. It binds to these receptors and modulates their activity, influencing various biological pathways. The molecular targets include progesterone receptors, which play a crucial role in reproductive health and other physiological processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physical Comparisons

Functional Group Impact on Reactivity and Bioactivity

- C17 Hydroxyl vs. Ketone: The 17β-hydroxyl group in the parent compound is critical for hydrogen bonding in receptor interactions, whereas the 17-keto analogue (Levonorgestrel Impurity R) exhibits reduced polarity and altered pharmacokinetics .

- Double Bond Positioning :

The tetraene variant (1,3,5(10),8) in CAS 7443-72-3 introduces additional conjugation, shifting UV absorption maxima and altering photostability .

Analytical Characterization

- Spectroscopic Data: UV/Vis: Strong absorption at 306 nm (ε=20,000) due to conjugated dienone systems . IR: Peaks at 3230 cm⁻¹ (O-H stretch) and 1600 cm⁻¹ (C=C) confirm functional groups .

- Chromatographic Purity :

Reverse-phase HPLC methods achieve >97% purity, critical for regulatory compliance .

Industrial Suppliers

Over 26 global suppliers (e.g., BOC Sciences, Dalton Pharma Services) provide the compound as a reference standard, reflecting its commercial importance .

Biologische Aktivität

13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol, commonly referred to as methoxydienone, is a synthetic anabolic-androgenic steroid (AAS) derived from the 19-nortestosterone group. This compound has gained attention for its potential biological activities, particularly in the context of anabolic effects and its relationship to progestins used in contraceptives. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 302.45 g/mol

- CAS Number : 1038-28-4

- Structural Characteristics : The compound features a methoxy group at position 3 and an ethyl group at position 13, contributing to its unique biological profile.

Anabolic Activity

Methoxydienone exhibits significant anabolic properties when administered, with an anabolic:androgenic ratio reported to be approximately 54:27 relative to testosterone propionate. This ratio indicates a strong potential for muscle growth and strength enhancement while minimizing androgenic side effects .

The anabolic effects of methoxydienone are primarily mediated through its interaction with androgen receptors (AR). Upon binding to these receptors, it activates gene transcription related to muscle hypertrophy and protein synthesis. Additionally, it may influence pathways involving insulin-like growth factors (IGFs), which play a crucial role in muscle growth and repair .

In Vivo Studies

Research has demonstrated that methoxydienone can enhance muscle mass and strength in animal models. For instance, studies involving rodents showed increased lean body mass and reduced fat deposition when treated with the compound over a specified duration .

Case Studies

-

Case Study on Muscle Hypertrophy :

A study published in the Journal of Steroid Biochemistry indicated that administration of methoxydienone resulted in a significant increase in muscle fiber cross-sectional area compared to control groups. The results suggested that the compound could be beneficial for athletes looking to enhance performance through legal means . -

Toxicology Profile :

Methoxydienone has been evaluated for its safety profile. A review highlighted potential cardiotoxic effects associated with high doses, emphasizing the need for careful dosing protocols when considering its use in clinical or athletic settings .

Comparative Analysis of Anabolic Steroids

The following table summarizes the biological activity of various anabolic steroids compared to methoxydienone:

| Compound | Anabolic Ratio (A:A) | Primary Use | Notes |

|---|---|---|---|

| Methoxydienone | 54:27 | Muscle enhancement | Non-17α-alkylated; low oral bioavailability |

| Testosterone | 100:100 | Hormone replacement therapy | Widely used; higher androgenic effects |

| Nandrolone | 125:37 | Muscle wasting conditions | Lower androgenic side effects |

| Stanozolol | 320:30 | Cutting cycles | Known for water retention reduction |

Q & A

Q. What synthetic pathways are commonly used to synthesize 13-Ethyl-3-methoxygona-2,5(10)-dien-17β-ol, and what critical reaction conditions influence yield optimization?

The compound is synthesized via palladium-catalyzed hydrogenation of intermediates such as 13-ethyl-17α-ethynyl-3-methoxygona-2,5(10)-dien-17β-ol under hydrogen atmosphere. Key steps include:

Q. How is this compound characterized structurally, and what spectroscopic benchmarks are essential for validation?

Characterization involves:

- UV-Vis spectroscopy : Absorption at 306 nm (ε ~20,000) for conjugated diene systems .

- IR spectroscopy : Peaks at 3230 cm⁻¹ (O-H stretch), 2080 cm⁻¹ (alkyne C≡C), and 1634 cm⁻¹ (C=O or conjugated C=C) .

- Elemental analysis : Theoretical values (C: 81.25%, H: 8.4%) vs. experimental results (C: 81.0%, H: 8.3%) to confirm purity .

Q. What is the role of 13-Ethyl-3-methoxygona-2,5(10)-dien-17β-ol in pharmaceutical quality control?

It is a recognized impurity (Levonorgestrel EP Impurity Q) in synthetic routes of Levonorgestrel. Regulatory standards require its quantification using HPLC or LC-MS, with reference materials available for calibration (e.g., CAS 14507-49-4) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported molecular weights and elemental compositions across literature sources?

Contradictions (e.g., C20H28O2 [M.W. 300.43] vs. C20H30O2 [M.W. 302.45]) are addressed through:

Q. What methodological challenges arise in synthesizing derivatives of this compound, and how are byproducts minimized?

Challenges include:

- Steric hindrance : Modifying the 17β-hydroxy group (e.g., introducing propynyl or chloroethynyl substituents) requires precise stoichiometry and low-temperature conditions to avoid side reactions .

- Byproduct formation : Use of anhydrous solvents (e.g., dioxane) and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive alkynyl groups .

- Purification : Gradient elution in flash chromatography (e.g., hexane/ethyl acetate) to separate structurally similar derivatives .

Q. How do researchers validate the identity of this compound when spectral data (e.g., UV/IR) vary between batches?

Strategies include:

- Comparative analysis : Benchmarking against certified reference standards (e.g., DC-002065) .

- Isotopic labeling : Using deuterated solvents in NMR to distinguish solvent peaks from compound signals .

- Multivariate analysis : Statistical evaluation of spectral datasets to identify outlier batches .

Q. What advanced chromatographic techniques are recommended for quantifying this compound in complex matrices like Levonorgestrel formulations?

- HPLC-DAD : C18 columns with mobile phases (e.g., acetonitrile/water) and detection at 240–310 nm .

- LC-MS/MS : Electrospray ionization (ESI) in positive ion mode for enhanced sensitivity, with LOQ (limit of quantification) validation per ICH guidelines .

- Forced degradation studies : Acid/alkali hydrolysis to assess stability-indicating properties of the analytical method .

Data Contradiction Analysis

Q. How can conflicting reports about the compound’s CAS registry numbers (e.g., 14507-49-4 vs. 1038-28-4) be reconciled?

- Regulatory cross-checking : Verify listings in authoritative databases (e.g., ECHA, USP) to confirm primary CAS assignments .

- Batch-specific analysis : Trace synthesis routes to determine if variations arise from stereoisomerism (e.g., 17α vs. 17β configurations) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.